Cas no 179232-94-1 (N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamide)

N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamide 化学的及び物理的性質
名前と識別子
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- N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamide
- Benzamide, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-
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- インチ: 1S/C16H12ClN3OS/c1-10-4-2-3-5-13(10)14(21)18-16-20-19-15(22-16)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,18,20,21)
- InChIKey: OPJDPTJXZURMRC-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=C(Cl)C=C2)S1)(=O)C1=CC=CC=C1C
じっけんとくせい
- 密度みつど: 1.387±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 7.82±0.50(Predicted)
N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0326-0349-5mg |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0326-0349-15mg |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0326-0349-2mg |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0326-0349-4mg |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0326-0349-10mg |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0326-0349-2μmol |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0326-0349-1mg |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0326-0349-5μmol |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0326-0349-10μmol |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0326-0349-3mg |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
179232-94-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamide 関連文献
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamideに関する追加情報
N-5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-Yl-2-Methylbenzamide: A Comprehensive Overview
The compound with CAS No. 179232-94-1, commonly referred to as N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamide, is a fascinating molecule with significant potential in various fields. This compound belongs to the class of benzamides, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzamide moiety attached to a 1,3,4-thiadiazole ring system, which introduces unique electronic and steric properties. The presence of a chlorine substituent on the aromatic ring further enhances its reactivity and selectivity in chemical reactions.
Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, research published in 2023 demonstrated that N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamide exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes. This finding underscores its potential as a lead compound for developing novel anti-inflammatory drugs. Moreover, the compound's ability to interact with G-protein coupled receptors (GPCRs) has been explored in depth, revealing its potential role in treating neurodegenerative diseases such as Alzheimer's.
The synthesis of N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamide involves a multi-step process that typically begins with the preparation of the thiadiazole ring. This is followed by nucleophilic substitution or coupling reactions to introduce the benzamide group. Recent advancements in catalytic methods have enabled the synthesis of this compound with higher yields and improved purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the efficiency of this process.
In terms of applications, N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl-2-methylbenzamide has shown promise in agrochemicals as a fungicide and insecticide. Field trials conducted in 2023 demonstrated its effectiveness against a range of plant pathogens without adverse effects on non-target organisms. This makes it a valuable candidate for sustainable agriculture practices.
From an environmental perspective, the degradation pathways of N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-Yl-benzamide have been extensively studied. Research indicates that it undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint. This property is particularly important for its use in agricultural settings where residue levels must be strictly controlled.
Looking ahead, ongoing research is focused on optimizing the bioavailability and pharmacokinetics of N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-Yl-benzamide for therapeutic applications. Advanced drug delivery systems such as lipid nanoparticles are being explored to enhance its efficacy and reduce side effects. Additionally, computational modeling techniques are being employed to predict its interactions with various biological targets at the molecular level.
In conclusion, N-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-Yl-benzamide represents a versatile molecule with wide-ranging applications across multiple disciplines. Its unique chemical structure and favorable biological properties make it an attractive candidate for further research and development. As new insights into its mechanisms of action continue to emerge, this compound is poised to play an increasingly important role in advancing both medicinal and agricultural sciences.
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